Norephedrine

描述

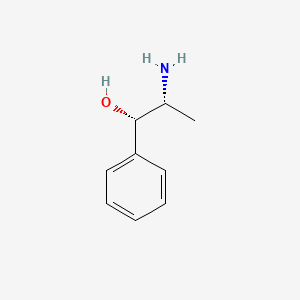

Structure

3D Structure

属性

IUPAC Name |

(1R,2R)-2-amino-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNKOYKMWOXYQA-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045718 | |

| Record name | (-)-Norpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water and alcohol | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

37577-07-4, 14838-15-4 | |

| Record name | (-)-Norpseudoephedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37577-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norpseudoephedrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Norpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-(1-aminoethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-[(1R)-1-Aminoethyl]-(αR)-benzenemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORPSEUDOEPHEDRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ0FVC4PXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

101-101.5 °C, Solid. Mol wt: 187.69, mp: 194 °C. Soluble in water. /Hydrochloride/ | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Approaches to Norephedrine

Early and Classical Synthetic Methodologies

Early synthetic routes to this compound often involved the reduction of α-amino ketones or the reaction of organometallic reagents with α-amino aldehydes. A common classical approach involves the stereoselective reduction of 1-phenyl-1,2-propanedione (B147261) followed by amination. Another established method is the reductive amination of phenylacetylcarbinol (PAC), which can be produced via fermentation. dcu.ie These early methods, while foundational, often resulted in mixtures of stereoisomers, necessitating resolution steps to obtain the desired enantiomerically pure product. researchgate.net For example, resolution of a racemic mixture of phenylpropanolamine hydrochloride can be achieved using a resolving agent like D-3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid. researchgate.net

Modern Asymmetric Synthesis and Biocatalytic Routes

Modern synthetic chemistry has focused on developing highly stereoselective methods to access all four stereoisomers of this compound. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful technique. sigmaaldrich.comnih.gov This method can stereoselectively prepare each of the enantiomers of both this compound and norpseudoephedrine (B1213554) from a common prochiral starting material. sigmaaldrich.comnih.gov

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. google.com Enzymatic strategies often employ a two-step cascade. For instance, an (R)-selective carboligase can be combined with either an (S)- or (R)-selective ω-transaminase to produce (1R,2S)-norephedrine or (1R,2R)-norpseudoephedrine with excellent optical purity. rsc.org Another biocatalytic approach involves the use of a pyruvate (B1213749) decarboxylase and a ω-transaminase to synthesize L-norephedrine. nih.gov These enzymatic methods can achieve high yields and enantiomeric excess, making them attractive for industrial applications. rsc.orgnih.gov

Table 1: Comparison of

Stereochemical Investigations of Norephedrine

Chiral Resolution Techniques for Norephedrine Enantiomers

The separation of a racemic mixture of this compound into its individual enantiomers, a process known as chiral resolution, is critical for studying the specific properties of each isomer. wikipedia.org Various techniques have been developed for this purpose, ranging from classical crystallization to modern chromatographic and enzymatic methods.

Crystallization and Derivatization: One of the most established methods for chiral resolution is the crystallization of diastereomeric salts. wikipedia.orgchiralpedia.com This technique involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomers. wikipedia.orggoogle.com These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. chiralpedia.com Once separated, the chiral resolving agent is removed to yield the pure this compound enantiomers. wikipedia.org For example, dl-Norepinephrine has been resolved using optically active acids like d-tartaric acid. google.com

Chromatographic Methods: Chromatographic techniques are widely used for the enantiomeric separation of this compound. chiralpedia.com High-performance liquid chromatography (HPLC), in particular, has proven effective.

Chiral Stationary Phases (CSPs): Direct separation can be achieved using HPLC columns packed with a chiral stationary phase. A urea (B33335) derivative has been used as a CSP to resolve racemic this compound. nih.gov In this method, the resolution was optimized by adjusting the mobile phase composition, which consisted of hexane, 1,2-dichloroethane, and an alcohol like isopropanol (B130326). nih.gov Interestingly, substituting tetrahydrofuran (B95107) (THF) for isopropanol resulted in a reversed elution order and improved separation. nih.gov

Chiral Additives: Another approach involves adding chiral selectors to the mobile phase or running buffer. Cyclodextrins (CDs) are commonly used for this purpose in capillary electrophoresis (CE). nih.govnih.gov Studies have shown that modified CDs, such as heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD (HDAS-β-CD), are highly effective for the CE enantioseparation of this compound. nih.gov

Enzymatic and Biocatalytic Resolution: Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. This technique utilizes enzymes that preferentially react with one enantiomer over the other.

Kinetic Resolution: The enzyme Candida antarctica lipase (B570770) B (CAL-B) has been used to resolve various phenylethylamines structurally related to amphetamine, demonstrating the potential of biocatalysts in preparing enantiomerically pure compounds. rsc.org

Stereoselective Synthesis: Beyond separating racemates, biocatalytic processes can be used to synthesize specific stereoisomers. For instance, a two-step process combining an oxidoreductase and a transaminase can produce (1S)-nor(pseudo)ephedrine analogues. researchgate.net Similarly, asymmetric transfer hydrogenation (ATH) accompanied by dynamic kinetic resolution (DKR) provides an efficient route to synthesize all four stereoisomers of this compound and norpseudoephedrine (B1213554) from a common precursor. researchgate.netacs.orgnih.gov This method uses chiral rhodium complexes as catalysts to achieve high stereoselectivity under mild conditions. acs.orgnih.gov

| Technique | Chiral Agent / Stationary Phase | Key Findings | Reference |

|---|---|---|---|

| Diastereomeric Crystallization | d-Tartaric Acid | Classical method used for resolving racemic norepinephrine (B1679862), a related compound. | google.com |

| High-Performance Liquid Chromatography (HPLC) | Urea Derivative CSP | Resolution is dependent on mobile phase composition. THF as an organic modifier reversed elution order. | nih.gov |

| Capillary Electrophoresis (CE) | Cyclodextrins (e.g., HDAS-β-CD) | Modified cyclodextrins serve as effective chiral selectors for enantioseparation. | nih.gov |

| Asymmetric Transfer Hydrogenation (ATH) with Dynamic Kinetic Resolution (DKR) | Chiral Rhodium-complexes (e.g., (S,S)-Cp*RhCl(TsDPEN)) | Allows for the highly stereoselective synthesis of each of the enantiomers of this compound. | acs.orgnih.gov |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Effective for resolving phenylethylamines structurally related to amphetamine and this compound. | rsc.org |

Stereochemical Influence on Molecular Recognition and Interactions

The specific three-dimensional arrangement of atoms in this compound's stereoisomers plays a crucial role in how they interact with biological targets, such as transporters and receptors. This stereochemical influence dictates their pharmacological profiles.

The primary pharmacological effects of ephedrine-related compounds, including this compound, are mediated by their actions as substrates for the norepinephrine transporter (NET). nih.gov This interaction leads to the release of norepinephrine. nih.gov Studies characterizing the stereoisomers of ephedrine (B3423809) and related compounds found that their most potent actions were as substrates of the NET, with weaker activity at the dopamine (B1211576) transporter. nih.gov

Furthermore, screening at a wide range of human receptors revealed only weak affinity for alpha2-adrenergic and 5-hydroxytryptamine7 receptors, and no significant activity at beta-adrenergic or alpha1-adrenergic receptors. nih.gov This indicates that the primary molecular recognition event for this compound is its interaction with the norepinephrine transporter, rather than direct receptor binding. nih.gov

The concept of the "three-point rule" in chiral recognition, often invoked to explain stereospecific interactions, is relevant here. nih.gov This model posits that for a chiral molecule to be distinguished by a chiral receptor or stationary phase, there must be at least three points of interaction. The differential binding affinities and activities of this compound stereoisomers at the NET underscore the importance of their precise spatial arrangement for effective molecular recognition.

| Compound/Isomer | Target | Action | Key Finding | Reference |

|---|---|---|---|---|

| Ephedrine-type compounds | Norepinephrine Transporter (NET) | Substrate | This is the most potent action of these compounds, leading to norepinephrine release. | nih.gov |

| Ephedrine-type compounds | Dopamine Transporter (DAT) | Substrate | Activity at DAT is secondary to activity at NET. | nih.gov |

| d- and l-Norephedrine | Norepinephrine Transporter (NET) | Inhibitor of Uptake | Both enantiomers inhibit norepinephrine uptake with similar potency. | nih.gov |

| l-Norephedrine | Vascular System | Vasoactive Agent | Vasoactive effects are mediated almost exclusively by the l-enantiomer, indicating stereoselective action beyond simple uptake inhibition. | nih.gov |

| Ephedrine-type compounds | Adrenergic Receptors (α1, β) | Binding Agent | No significant activity observed, suggesting effects are not mediated by direct receptor agonism. | nih.gov |

Conformational Analysis of this compound Isomers

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation about its single bonds. For a flexible molecule like this compound, understanding its preferred conformations is key to deciphering its interaction with biological receptors. acs.org

High-resolution spectroscopic studies, particularly molecular beam Fourier transform microwave (MB-FTMW) spectroscopy in the gas phase, have been instrumental in identifying the stable conformers of this compound. acs.orgnih.gov These studies have unequivocally identified three distinct conformers of this compound. acs.orgnih.gov

The primary stabilizing force governing the conformational preferences of this compound is a strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the amino group (-NH2) in the side chain (O-H···N). acs.orgnih.gov This interaction leads the side chain to adopt a folded or gauche conformation, which is believed to be the form responsible for its physiological activity. nih.gov In their most stable form, the molecules adopt an extended disposition stabilized by this hydrogen bond. nih.gov

Computational chemistry provides complementary insights into the conformational landscape. Methods such as Density Functional Theory (DFT) and the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method have been used to calculate the energies of different conformers and map the potential energy surface. nih.govnih.govacs.org These calculations support the experimental findings, confirming that the erythro-forms of this compound and its analogues have energy minima corresponding to a gauche conformation. nih.gov This preferred conformation brings the nitrogen and oxygen atoms to a specific distance that corresponds to models proposed for binding at alpha-adrenergic receptors. nih.gov

| Methodology | Key Findings | Stabilizing Interactions | Reference |

|---|---|---|---|

| Molecular Beam Fourier Transform Microwave (MB-FTMW) Spectroscopy | Unequivocal identification of three stable conformers in the gas phase. | The main stabilizing force is an O-H···N intramolecular hydrogen bond. | acs.orgnih.gov |

| Resonant Ion-Dip Infrared Spectroscopy (RIDIRS) | Probed the hydrogen-bonding nature of the -OH and -NH groups, identifying two conformers (AG and GG). | Intramolecular hydrogen bonding between the hydroxyl and amino groups. | acs.org |

| PCILO Method (Computational) | Calculations for erythro-forms show minima corresponding to a gauche conformation, consistent with NMR data. | Folded form of the side chain is preferred, believed to be the physiologically active conformation. | nih.gov |

| Density Functional Theory (DFT) (Computational) | Used to investigate stable conformational structures and analyze vibrational spectra. | Analysis of bond lengths, angles, and dihedrals confirms stable structures. | nih.govacs.org |

Neurochemical Profile of Norephedrine

Interaction with Monoamine Transporters

This compound exerts its effects on the nervous system largely by interacting with monoamine transporters. It is known to be an inhibitor of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. nih.govnih.gov By blocking this transporter, this compound increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. nih.govnih.gov Its effects on the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) are generally less potent. nih.govwikipedia.org This selective action on NET makes it a useful tool for studying the specific roles of the noradrenergic system.

Table 2: Inhibitory Activity of this compound and Related Compounds at Monoamine Transporters

Note: Ki values represent the concentration of the drug required to inhibit 50% of transporter activity. Lower values indicate higher potency. Data for this compound itself is not consistently reported in this format across readily available literature, but its primary action is understood to be on NET. Bupropion is a known norepinephrine-dopamine reuptake inhibitor (NDRI). americanaddictioncenters.org

This compound as a Precursor in Metabolic Pathways

In the body, this compound can be a metabolite of other compounds. For example, S-(-)-cathinone, the main active principle of the khat plant, is metabolized to R,S-(-)-norephedrine. oup.com Similarly, the metabolism of (±)-diethylpropion can lead to the formation of R,S-(-)-norephedrine and R,R-(-)-norpseudoephedrine. oup.com Conversely, this compound itself can serve as a precursor for the synthesis of other psychoactive substances. unodc.org For instance, it can be used to synthesize amphetamine. unodc.orgwikipedia.org

Metabolic Fate of this compound in Biological Systems

The metabolism of this compound shows significant species differences. nih.govnih.gov In humans, a large portion of an administered dose is excreted unchanged in the urine. nih.govnih.gov Minor metabolites in humans include 4-hydroxythis compound and hippuric acid. nih.gov In contrast, in rabbits, the major metabolites are conjugates of 1,2-dihydroxy-1-phenylpropane and 1-hydroxy-1-phenylpropan-2-one (B1202110), along with hippuric acid, with only a small amount of unchanged this compound being excreted. nih.govnih.gov In rats, the primary metabolites are unchanged this compound and 4-hydroxythis compound. nih.gov These metabolic pathways are important for understanding the pharmacokinetics of the compound.

Advanced Analytical Methodologies for Norephedrine Research

Chromatographic Techniques for Separation and Quantification

Chromatography remains a cornerstone of analytical chemistry, offering powerful tools for the separation of complex mixtures. For norephedrine analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques. Furthermore, the chiral nature of this compound necessitates specialized enantioseparation methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of this compound. Its applications span from quantification in pharmaceutical formulations to the determination of the compound and its metabolites in biological fluids. A variety of HPLC methods have been developed, each tailored to specific analytical challenges.

Several approaches are utilized for the HPLC analysis of polar basic compounds like this compound, including reversed-phase chromatography with ion-pairing reagents, ion chromatography, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography sielc.com. One innovative approach involves separation based on hydrogen bond interactions, which offers unique selectivity compared to traditional methods and is compatible with mass spectrometry (MS) detection sielc.com. For instance, a separation of this compound, pseudoephedrine, phenylephrine, and norphenylephrine has been achieved using a SHARC 1 column, which operates based on hydrogen bonding sielc.com.

Reversed-phase ion-pair chromatography is another effective strategy. A simple, precise, and cost-effective reversed-phase ion-pair HPLC (RP-IP-HPLC) method has been developed for the determination of Ephedrine (B3423809) Hydrochloride in nasal ointments, demonstrating the utility of this approach for pharmaceutical analysis mdpi.com. Similarly, a reversed-phase HPLC assay coupled with electrochemical detection has been established for the simultaneous measurement of plasma levels of norepinephrine (B1679862), epinephrine (B1671497), dopamine (B1211576), and 3,4-dihydroxyphenylacetic acid (DOPAC) nih.gov.

The choice of column and mobile phase is critical for achieving optimal separation. For the analysis of neurotransmitters including this compound, a BIST™ B+ column, which is a positively-charged anion-exchange column, can be used. This method relies on a multi-charged negative buffer, such as sulfuric acid, to act as a bridge between the positively-charged analytes and the column surface, along with a mobile phase rich in organic solvent sielc.com. Another approach utilizes an Amaze HD column to separate neurotransmitters like pseudoephedrine, this compound, phenylephrine, and norphenylephrine in hydrogen-bonding and cation-exchange modes helixchrom.com.

Interactive Data Table: HPLC Methods for this compound Analysis

| HPLC Method | Stationary Phase (Column) | Mobile Phase | Detection Method | Analytes | Reference |

| Hydrogen Bonding Mode | SHARC 1, 3.2×100 mm, 5 µm | Acetonitrile/Methanol with Ammonium Formate and Formic Acid buffer | UV, LC/MS | Pseudoephedrine, this compound, Phenylephrine, Norphenylephrine | sielc.com |

| Normal-Phase | Urea (B33335) derivative (Chiral Stationary Phase) | Hexane, 1,2-dichloroethane, and iso-propanol (73.5:25:1.5 v/v) | Not Specified | Racemic this compound | nih.govepa.gov |

| Bridge Ion Separation Technology (BIST™) | BIST™ B+, 4.6×150 mm, 5 µm | 80% Acetonitrile, 0.2% Sulfuric Acid | UV (200 nm) | Phenylephrine, Epinephrine, Norepinephrine | sielc.com |

| Mixed-Mode | Amaze HD, 3.2 x 50 mm, 3 µm | Acetonitrile/Methanol (95/5) with 0.5% Formic Acid and 0.05% Ammonium Formate | UV (275 nm) | Pseudoephedrine, this compound, Phenylephrine, Norphenylephrine | helixchrom.com |

| Reversed-Phase Ion Pair | Not Specified | Methanol, Sodium Lauryl Sulfate (SLS), and Triethylamine (TEA) solution (pH 2.20) | Not Specified | Ephedrine Hydrochloride | mdpi.com |

| Reversed-Phase | Not Specified | 7% Methanol in 0.1 M citrate buffer with 0.3 mM EDTA and 0.5 mM 1-octanesulfonic acid | Electrochemical | Norepinephrine, Epinephrine, Dopamine, DOPAC | nih.gov |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds, or those that can be made so through derivatization. GC-MS is widely used in forensic toxicology and doping control for the identification and quantification of this compound and related substances in biological samples.

A common approach for the GC analysis of this compound involves a derivatization step to increase its volatility and improve chromatographic performance. For instance, a straightforward method for the quantification of ephedrines in urine involves derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis-trifluoroacetamide (MBTFA) prior to GC-MS analysis scielo.brscielo.br. This method is rapid and requires only a small sample volume scielo.brscielo.br. Another study utilized N-trifluoroacetyl-l-prolyl chloride for the derivatization of amphetamine derivatives, which were then analyzed by capillary GC-MS bts.gov.

The choice of the GC column is also a critical parameter. A DB-5MS capillary column is often used for the simultaneous analysis of multiple drugs of abuse in blood and urine samples mdpi.com. For the analysis of seized heroin samples, both DB-1 and HP-5 columns have been employed mdpi.com.

The optimization of GC parameters, such as injector temperature, injection volume, and split ratio, is essential for achieving high sensitivity and good analytical performance scielo.br. For example, in a validated method for ephedrine quantification, an injector temperature of 250 °C, an injection volume of 3 µL, and a split ratio of 1:20 were found to be optimal scielo.br.

Interactive Data Table: GC Methods for this compound Analysis

| Derivatization Reagent(s) | GC Column | Detection Method | Sample Matrix | Key Findings | Reference |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) / N-methyl-bis-trifluoroacetamide (MBTFA) | Not specified | Mass Spectrometry (MS) | Urine | Rapid quantification with a small sample volume. | scielo.brscielo.br |

| N-trifluoroacetyl-l-prolyl chloride | Chiral and achiral capillary columns | Mass Spectrometry (MS) | Not specified | Determination of enantiomeric N-trifluoroacetyl-l-prolyl chloride amphetamine derivatives. | bts.gov |

| Heptafluorobutyric anhydride (HFBA) | HP 5MS capillary column | Mass Spectrometry (MS) | Over-the-counter cold remedies | Effective for analysis when enantiomeric compositions are not needed. | bts.gov |

| α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA) | HP 5MS capillary column | Mass Spectrometry (MS) | Over-the-counter cold remedies | Effective chiral derivatization reagent for baseline resolution of enantiomers. | bts.gov |

This compound has two chiral centers, resulting in four stereoisomers. As the pharmacological and pharmacokinetic properties of these enantiomers can differ significantly, their separation and individual quantification are of great importance. Chiral chromatography is the primary technique used for this purpose.

Direct enantioseparation can be achieved using a chiral stationary phase (CSP). One study investigated the direct separation of racemic this compound using normal-phase HPLC with a urea derivative as the CSP nih.govepa.gov. The resolution was optimized by adjusting the concentration of iso-propanol in the mobile phase, which also consisted of hexane and 1,2-dichloroethane nih.govepa.gov. The study found that a lower percentage of iso-propanol resulted in better resolution, albeit with longer retention times nih.govepa.gov.

Another approach to chiral separation is the use of molecularly imprinted polymers (MIPs) as CSPs in thin-layer chromatography (TLC). MIPs imprinted with (+)-ephedrine, (+)-pseudoephedrine, and (+)-norephedrine have been successfully used for the enantiomeric determination of various adrenergic drugs dss.go.th.

Indirect methods for enantioseparation involve the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column. For instance, the use of MTPA as a derivatization reagent allows for the baseline resolution of this compound enantiomers and other structurally related compounds on a 60 m HP 5MS capillary column in GC-MS analysis bts.gov.

Interactive Data Table: Chiral Separation Techniques for this compound

| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Conditions | Key Findings | Reference |

| Normal-Phase HPLC | Urea derivative as Chiral Stationary Phase (CSP) | Hexane, 1,2-dichloroethane, and iso-propanol | Lower iso-propanol concentration improved resolution. | nih.govepa.gov |

| Thin-Layer Chromatography (TLC) | Molecularly Imprinted Polymers (MIPs) | Not Specified | Successful enantiomeric determination of adrenergic drugs. | dss.go.th |

| Gas Chromatography-Mass Spectrometry (GC-MS) | MTPA (chiral derivatizing reagent) with HP 5MS capillary column | Not Specified | Baseline resolution of enantiomers after derivatization. | bts.gov |

| Capillary Electrophoresis (CE) | Cyclodextrins (chiral selectors) | Not Specified | HDAS-β-CD was the most suitable chiral selector for CE enantioseparation of NEP. | nih.gov |

Spectrometric Characterization (e.g., Mass Spectrometry, NMR Spectroscopy)

Spectrometric techniques are vital for the structural elucidation and confirmation of this compound's identity. Mass spectrometry provides information on the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure.

Mass Spectrometry (MS), especially when coupled with a chromatographic separation technique like GC or HPLC, is a powerful tool for the sensitive and selective detection of this compound. The electron ionization (EI) mass spectrum of (-)-norephedrine shows characteristic fragmentation patterns that can be used for its identification nist.gov. High-resolution mass spectrometry can provide accurate mass measurements, further aiding in the confirmation of the elemental composition of the molecule and its metabolites nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. Both 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The 1H NMR spectrum of DL-Norephedrine hydrochloride in D2O shows distinct signals for the different protons in the molecule chemicalbook.com. Similarly, the 13C NMR spectrum provides information on the carbon skeleton of the compound drugbank.com. Two-dimensional NMR techniques, such as 1H-13C HSQC, can be used to correlate the proton and carbon signals, providing further structural confirmation nih.gov.

Interactive Data Table: Spectrometric Data for this compound

| Spectrometric Technique | Key Observations/Data | Reference |

| Mass Spectrometry (Electron Ionization) | Characteristic fragmentation pattern for identification. | nist.gov |

| 1H NMR (in D2O) | Distinct signals for aromatic, methine, and methyl protons. | chemicalbook.com |

| 13C NMR | Provides information on the carbon skeleton of the molecule. | drugbank.com |

| 2D NMR (1H-13C HSQC) | Correlation of proton and carbon signals for structural confirmation. | nih.gov |

Electrophoretic and Electrochemical Detection Methods

Electrophoretic and electrochemical methods offer alternative and often complementary approaches to chromatographic techniques for the analysis of this compound. These methods can provide high efficiency, sensitivity, and in some cases, unique selectivity.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like this compound. A simple and fast method for the simultaneous determination of ephedrine and this compound in urine has been developed using capillary zone electrophoresis nih.gov. The separation is performed in a phosphate (B84403) buffer at pH 9.5, with acetonitrile used to modify the electroosmotic flow nih.gov. CE is also a powerful tool for the enantioseparation of this compound. The use of cyclodextrins as chiral selectors in the background electrolyte allows for the separation of this compound enantiomers nih.gov. A study comparing different cyclodextrins found that heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD (HDAS-β-CD) was the most suitable chiral selector for this purpose nih.gov.

Electrochemical detection methods are highly sensitive and can be coupled with separation techniques like HPLC or used in standalone sensors. The electrochemical behavior of norepinephrine (a closely related compound) has been studied using modified glassy carbon electrodes. For instance, a glassy carbon electrode modified with carbon nanotubes and magnetic nanoparticles of cobalt ferrite has been used for the detection of norepinephrine nih.gov. Another study utilized a graphene-modified electrode for the electrocatalytical oxidation of norepinephrine, allowing for its determination in the presence of interfering substances researchgate.net. A sensitive method for the determination of norepinephrine, synephrine, and isoproterenol has been developed using CE with indirect electrochemiluminescence detection nih.gov.

Interactive Data Table: Electrophoretic and Electrochemical Methods for this compound Analysis

| Method | Principle/Setup | Application | Key Findings | Reference |

| Capillary Zone Electrophoresis | 50 mM phosphate buffer (pH 9.5) with acetonitrile | Simultaneous determination of ephedrine and this compound in urine | Direct determination with a limit of determination of 2.3 +/- 0.2 µg/ml for this compound. | nih.gov |

| Chiral Capillary Electrophoresis | Use of cyclodextrins as chiral selectors | Enantioseparation of this compound | HDAS-β-CD was the most suitable chiral selector. | nih.gov |

| Electrochemical Detection | Modified glassy carbon electrode with carbon nanotubes and cobalt ferrite nanoparticles | Detection of norepinephrine | Catalytic oxidation of noradrenaline was observed. | nih.gov |

| Electrochemical Detection | Graphene-modified electrode | Determination of norepinephrine in the presence of interferences | The modified electrode showed an excellent electrocatalytical effect. | researchgate.net |

| Capillary Electrophoresis with Indirect Electrochemiluminescence Detection | Quenching effect on the tris(2,2'-bipyridyl)-ruthenium(II)/tripropylamine system | Sensitive determination of norepinephrine, synephrine, and isoproterenol | Low limits of detection were achieved. | nih.gov |

Computational Chemistry and Structure Activity Relationship Sar Studies of Norephedrine Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me By analyzing molecular features, known as descriptors, QSAR models can predict the activity of novel or untested compounds, thereby accelerating the drug discovery process. fiveable.me These models are built on the principle that the biological effect of a molecule is directly related to its structural and physicochemical properties. fiveable.menih.gov

In the context of norephedrine analogs, QSAR studies are particularly useful for understanding the structural requirements for interaction with targets like the norepinephrine (B1679862) transporter (NET). A QSAR investigation was performed on a series of 50 NET inhibitors to elucidate their inhibitory potencies. dergipark.org.tr The molecules were optimized using Density Functional Theory (DFT), and a predictive model was generated using the Genetic Function Algorithm (GFA). dergipark.org.tr

The developed model demonstrated high statistical significance, indicating its robustness and predictive power. The quality of a QSAR model is assessed through various statistical metrics. For instance, the model for NET inhibitors showed a strong correlation coefficient (R²) of 0.952 for the training set, a cross-validated coefficient (Q²cv) of 0.870, and an adjusted R² of 0.898. dergipark.org.tr The model's predictive capability was further confirmed through external validation with a separate test set of compounds. dergipark.org.tr

The descriptors used in a QSAR model reveal which molecular properties are most influential for biological activity. The model for NET inhibitors incorporated both 2D and 3D descriptors, suggesting that a combination of properties governs the activity of these compounds. dergipark.org.tr

Table 1: Example Descriptors in a QSAR Model for NET Inhibitors dergipark.org.tr

| Descriptor Symbol | Descriptor Name | Type | Contribution |

|---|---|---|---|

| ATSC2v | Centred Broto-Moreau autocorrelation of lag 2 / weighted by van der Waals volumes | 2D | Positive |

| SpMax8_Bhv | Largest absolute eigenvalue of Burden modified matrix - n 8 / weighted by van der Waals volumes | 2D | Negative |

| TDB8v | 3D-MoRSE - signal 08 / weighted by van der Waals volumes | 3D | Positive |

| RDF100m | Radial Distribution Function - 10.0 / weighted by mass | 3D | Negative |

This table is illustrative of the types of descriptors used in QSAR studies and their influence on the predicted activity.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., a this compound analog) to a second molecule (the receptor, e.g., a protein target). mdpi.comnih.gov This method is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. dergipark.org.trresearchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the complex over time. mdpi.comnih.gov MD simulations provide insights into the stability of the ligand's binding pose and the flexibility of the receptor upon ligand binding. nih.govnih.govmdpi.com

Table 2: Key Interactions of Norepinephrine with Adrenergic Receptors from Molecular Docking nih.gov

| Interaction Type | Interacting Amino Acid Residues (Example) | Receptor |

|---|---|---|

| Hydrogen Bond | Asp, Ser, Asn | β1-adrenergic |

| Pi-Pi Stacking | Phe | β1-adrenergic |

| Hydrophobic | Val, Leu, Ile | β2-adrenergic |

This table represents typical interactions observed in docking studies. Specific residues vary depending on the exact receptor and ligand.

MD simulations further confirm the stability of these interactions. By tracking parameters like the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can assess whether the ligand remains stably bound in its predicted pose. researchgate.netmdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is another essential tool in computational drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.govnih.gov These models can be generated based on the structure of a known ligand (ligand-based) or from the structure of the ligand-receptor complex (structure-based). researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govmdpi.com This allows for the rapid identification of novel molecules, potentially with different underlying chemical structures (scaffolds), that match the pharmacophoric features and are therefore likely to be active. nih.govmdpi.com

For instance, in a study related to catecholamine metabolism, a five-point pharmacophore model was generated for inhibitors of Catechol-O-methyltransferase (COMT), an enzyme that degrades norepinephrine. nih.gov This model consisted of one hydrogen-bond acceptor, two hydrogen-bond donors, and two aromatic rings. nih.gov This validated model was then used to screen a library of compounds, leading to the identification of new potential hits. nih.gov A similar approach could be applied to targets of this compound analogs to discover novel active compounds.

Table 3: Hypothetical Pharmacophore Model for a this compound Analog Binding Site

| Pharmacophoric Feature | Geometric Constraint (Example) |

|---|---|

| Aromatic Ring (R) | Center located at X, Y, Z coordinates |

| Hydrogen Bond Donor (D) | Vector pointing from donor atom |

| Hydrogen Bond Acceptor (A) | Vector pointing towards acceptor atom |

| Hydrophobic Center (H) | Sphere of radius R at X, Y, Z |

This table illustrates the components of a pharmacophore model used for virtual screening.

The virtual screening process filters vast chemical libraries, enriching the resulting "hit list" with compounds that are more likely to be active. mdpi.com These hits can then be subjected to further computational analysis, such as molecular docking, and ultimately, experimental testing to confirm their biological activity. nih.gov

Neurochemical and Neurobiological Investigations of Norephedrine System Interactions

Reciprocal Interactions Between Noradrenergic and Dopaminergic Systems

The noradrenergic and dopaminergic systems, originating from the locus coeruleus and the ventral tegmental area/substantia nigra respectively, are deeply intertwined, exhibiting extensive anatomical overlap and functional interdependence, particularly within the prefrontal cortex (PFC). nih.gov This proximity allows for significant physiological and biochemical interactions that influence cognitive functions such as working memory and attention. nih.gov The actions of norephedrine are primarily mediated through its interaction with the transporters of these catecholamines, leading to a cascade of events that reciprocally affect both systems.

This compound functions as a potent substrate for the norepinephrine (B1679862) transporter (NET), triggering the release of norepinephrine. nih.gov It also demonstrates activity at the dopamine (B1211576) transporter (DAT), albeit to a lesser extent. nih.gov This preferential action on the NET is a common characteristic of amphetamine-like stimulants. nih.gov The this compound-induced surge in extracellular norepinephrine can, in turn, influence the dopaminergic system. For instance, noradrenergic neurons project to and modulate the activity of dopaminergic neurons. Furthermore, in brain regions like the PFC, the norepinephrine transporter is also responsible for the reuptake of dopamine, meaning that this compound's action on NET can indirectly increase extracellular dopamine levels. nih.gov

Conversely, the dopaminergic system can also modulate noradrenergic activity. While the direct reciprocal effects initiated by this compound on this feedback loop are still under detailed investigation, the general principle of cross-talk between these systems is well-established. For example, dopamine receptors are present on noradrenergic terminals, and their activation can influence norepinephrine release. The anorectic effects of phenylpropanolamine (another name for this compound) have been shown to involve both α1-adrenergic and D1-dopaminergic neurotransmission, highlighting the co-involvement of both systems in mediating its pharmacological effects. nih.gov Co-administration of antagonists for both α1 and D1 receptors was found to completely block the appetite-suppressant effects of this compound, confirming a synergistic interaction. nih.gov

Norepinephrine Modulation of Neurotransmitter Release (e.g., Dopamine Outflow)

The release of norepinephrine elicited by this compound plays a crucial modulatory role in the release of other neurotransmitters, most notably dopamine. Research has demonstrated that noradrenergic transmission in the medial prefrontal cortex (mPFC) is a critical factor for the release of dopamine in the nucleus accumbens, a key region of the brain's reward circuitry. nih.gov This indicates that the effects of this compound on the noradrenergic system are not isolated but have downstream consequences for dopaminergic pathways.

Preclinical studies using stimulants with similar mechanisms of action to this compound have provided insights into this modulation. For example, amphetamine-induced dopamine release in the mesoaccumbens pathway is significantly reduced by the depletion of norepinephrine in the mPFC. nih.gov This suggests that the integrity of the prefrontal noradrenergic system is essential for the full expression of the dopaminergic effects of such stimulants. The mechanisms underlying this modulation are multifaceted and can include:

Excitatory noradrenergic input to ventral tegmental area (VTA) dopamine neurons.

Facilitation of dopamine release within the nucleus accumbens via glutamatergic pathways originating in the PFC.

Modulation of inhibitory GABAergic control over dopamine neurons.

The co-release of dopamine from noradrenergic terminals is another important aspect of this interaction. nih.gov In certain brain regions, noradrenergic neurons can release both norepinephrine and dopamine, contributing to the complex interplay between these two systems.

Role in Neurotransmitter Regulation in Preclinical Brain Regions (e.g., Medial Prefrontal Cortex)

The medial prefrontal cortex (mPFC) is a key site for the integration of noradrenergic and dopaminergic signals and is central to the neurochemical effects of this compound. nih.gov Both neurotransmitter systems extensively innervate the mPFC and cooperatively regulate its function. nih.gov

In the mPFC, this compound's primary action of inducing norepinephrine release has profound effects on the local neurochemical environment. As mentioned earlier, the norepinephrine transporter in this region has a significant role in clearing extracellular dopamine. nih.gov By acting as a substrate for NET, this compound can effectively compete with dopamine for reuptake, leading to an increase in synaptic dopamine concentrations. Microdialysis studies have suggested that a substantial portion of the dopamine measured in the mPFC may originate from noradrenergic terminals. nih.govfrontiersin.org

The table below summarizes the primary molecular targets of this compound and its subsequent effects on norepinephrine and dopamine levels in preclinical models.

| Molecular Target | Primary Action of this compound | Consequence for Neurotransmitter Levels |

| Norepinephrine Transporter (NET) | Substrate, leading to transporter-mediated release of norepinephrine. | Significant increase in extracellular norepinephrine. |

| Dopamine Transporter (DAT) | Substrate, leading to transporter-mediated release of dopamine. | Moderate increase in extracellular dopamine. |

The following table outlines the observed effects of this compound (phenylpropanolamine) on neurotransmitter systems in preclinical studies.

| Study Focus | Key Finding | Implication for Neurotransmitter Regulation |

| Anorectic Effects | Blockade of both α1-adrenergic and D1-dopaminergic receptors is required to inhibit the effect. nih.gov | This compound's regulation of appetite involves the synergistic action of both noradrenergic and dopaminergic systems. |

| Transporter Activity | This compound acts as a potent substrate for NET and a less potent substrate for DAT. nih.gov | The primary mechanism of action is the release of norepinephrine, with a secondary effect on dopamine release. |

常见问题

Q. How do researchers resolve discrepancies between computational predictions and experimental IR spectra for this compound?

- Methodology : Apply scaling factors to MP2/6-31G(d,p) harmonic frequencies for direct comparison with experimental peaks. Discrepancies in C=C ring vibrations (due to substituent effects) are minimized by hybrid DFT-D3 dispersion corrections .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s metabolic stability across studies?

- Methodology : Evaluate experimental conditions (e.g., urine pH, microsomal incubation time). Acidic urine enhances renal excretion, reducing metabolic conversion . In vitro studies with <1-hour incubation may miss slow-forming metabolites like this compound, requiring longer-term plasma sampling in vivo .

Q. What statistical approaches validate population distributions of this compound conformers?

- Methodology : Use Bayesian inference to compare ab initio rotational constants (, , ) with experimental MB-FTMW data. Chi-squared goodness-of-fit tests assess agreement between calculated and observed quadrupole coupling constants .

Methodological Best Practices

- Referencing Standards : Use DEA-compliant reference materials (e.g., 1.0 mg/mL calibration solutions) to ensure reproducibility .

- Computational Validation : Cross-verify DFT results with MP2 or CCSD(T) benchmarks for electron density and MESP accuracy .

- Ethical Compliance : For human studies, obtain IRB approval and document participant selection criteria (e.g., exclusion of CYP2D6 poor metabolizers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。